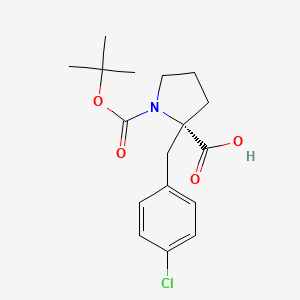
(2S,6S)-2,6-Dimethylpiperazin
Übersicht
Beschreibung
(2S,6S)-2,6-dimethylpiperazine is a chiral organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Wissenschaftliche Forschungsanwendungen
(2S,6S)-2,6-dimethylpiperazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary target of (2S,6S)-2,6-dimethylpiperazine is the mammalian target of rapamycin (mTOR) pathway . This pathway plays a crucial role in cell growth, cell proliferation, protein synthesis, and synaptic plasticity .
Mode of Action
(2S,6S)-2,6-dimethylpiperazine interacts with its targets by increasing the phosphorylation of mTOR and its downstream targets . This interaction results in a significant increase in mTOR activity, which in turn leads to enhanced protein synthesis and cell growth .
Biochemical Pathways
The compound affects the mTOR pathway, which is involved in long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway . The activation of these pathways leads to various downstream effects, including enhanced cell growth, protein synthesis, and synaptic plasticity .
Pharmacokinetics
It is known that (2s,6s)-2,6-dimethylpiperazine is a metabolite of ketamine, suggesting that it may share similar pharmacokinetic properties . These properties could include rapid absorption and distribution, extensive metabolism, and elimination primarily through the kidneys .
Result of Action
The molecular and cellular effects of (2S,6S)-2,6-dimethylpiperazine’s action include increased mTOR activity, enhanced protein synthesis, and cell growth . These effects contribute to the compound’s potential pharmacological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-dimethylpiperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethyl-1,4-diaminobutane with a suitable cyclizing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate ring closure.
Industrial Production Methods
Industrial production of (2S,6S)-2,6-dimethylpiperazine often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and catalysts to enhance reaction efficiency. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,6S)-2,6-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,6R)-2,6-dimethylpiperazine: The enantiomer of (2S,6S)-2,6-dimethylpiperazine with different stereochemistry.
1,4-dimethylpiperazine: A structural isomer with methyl groups at different positions on the ring.
2,5-dimethylpiperazine: Another isomer with methyl groups at the 2 and 5 positions.
Uniqueness
(2S,6S)-2,6-dimethylpiperazine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Eigenschaften
IUPAC Name |
(2S,6S)-2,6-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNWESYYDINUHV-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H](N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428479 | |
| Record name | (2S,6S)-2,6-dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402832-69-3 | |
| Record name | (2S,6S)-2,6-dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of asymmetric synthesis for compounds like (2S,6S)-2,6-dimethylpiperazine?
A1: Asymmetric synthesis is crucial for producing enantiomerically pure compounds like (2S,6S)-2,6-dimethylpiperazine. Enantiomers, while having the same molecular formula, can exhibit different biological activities. [, ] This difference arises from their distinct three-dimensional structures, which can lead to varying interactions with chiral biological targets. Therefore, obtaining a specific enantiomer, such as (2S,6S)-2,6-dimethylpiperazine, through asymmetric synthesis is essential for studying its unique properties and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


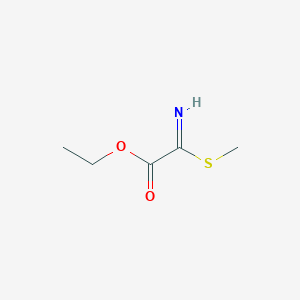
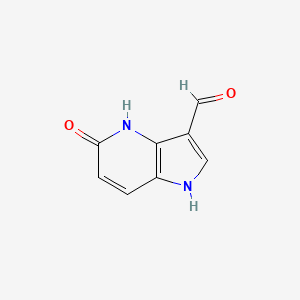
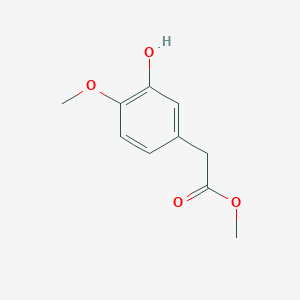
![2-[(4-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1336718.png)



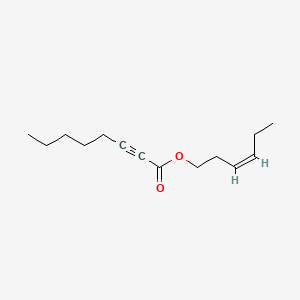
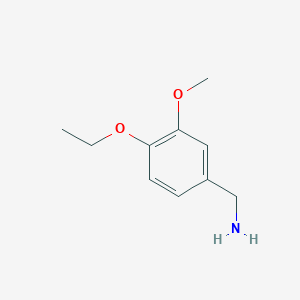

![2-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B1336735.png)

